molecular formula C20H24ClN3O4 B8133254 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride

Cat. No.: B8133254
M. Wt: 405.9 g/mol
InChI Key: SMXIDEDOILVFNX-UHFFFAOYSA-N
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Description

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride, also known as erlotinib hydrochloride, is a small molecule tyrosine kinase inhibitor. It is primarily used as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. The compound inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride involves several steps:

    Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde.

    Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile.

    Nitration and Reduction: The benzonitrile undergoes nitration to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which is subsequently reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

    Formylation: The amino compound is formylated to yield N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.

    Coupling: This formamidine is coupled with 3-ethynylaniline to produce erlotinib free base.

    Hydrochloride Formation: Finally, the free base is treated with methanolic or ethanolic hydrochloric acid to obtain erlotinib hydrochloride.

Industrial Production Methods

Industrial production of erlotinib hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the methoxyethoxy groups.

    Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can yield highly polar derivatives that are easily purified by recrystallization .

Scientific Research Applications

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride involves the inhibition of EGFR tyrosine kinase. The compound binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride is unique due to its specific binding affinity for EGFR and its effectiveness in treating cancers with EGFR mutations. Its reversible binding mechanism also distinguishes it from irreversible inhibitors like afatinib .

Properties

IUPAC Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4.ClH/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15;/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXIDEDOILVFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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